molecular formula C6H8N2S B1600230 3,4-Diaminobenzenethiol CAS No. 655247-00-0

3,4-Diaminobenzenethiol

Cat. No.: B1600230
CAS No.: 655247-00-0
M. Wt: 140.21 g/mol
InChI Key: FPXQABNVPCVWQU-UHFFFAOYSA-N
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Description

3,4-Diaminobenzenethiol: is an organic compound characterized by the presence of two amino groups and a thiol group attached to a benzene ring. This compound is notable for its applications in various fields, particularly in the synthesis of gold nanoparticles and in the detection of heavy metal ions such as copper ions .

Biochemical Analysis

Biochemical Properties

3,4-Diaminobenzenethiol plays a significant role in biochemical reactions, particularly as a ligand for gold nanoparticles used in the colorimetric determination of copper ions . It interacts with various enzymes and proteins, facilitating the detection of copper ions in water with high sensitivity and selectivity . The compound’s interaction with gold nanoparticles enhances its ability to bind with copper ions, leading to well-defined peaks proportional to the concentration of copper ions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the function of cells by interacting with specific biomolecules, leading to changes in cellular activities . The compound’s ability to bind with gold nanoparticles and copper ions suggests its potential impact on cellular signaling and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly gold nanoparticles and copper ions . This binding facilitates the rapid detection of copper ions in water, demonstrating high sensitivity and selectivity . The compound’s interaction with gold nanoparticles enhances its ability to detect copper ions, leading to significant changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, particularly in terms of stability and degradation . The compound has been shown to maintain its stability and effectiveness in detecting copper ions over a specific period . Long-term studies have demonstrated its potential for sustained use in various biochemical applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased sensitivity and selectivity in detecting copper ions . At very high doses, potential toxic or adverse effects may be observed .

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activities . The compound’s role in these pathways includes its interaction with gold nanoparticles and copper ions, leading to changes in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, enhancing its effectiveness in detecting copper ions .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns affect the compound’s activity and function, particularly in its interactions with gold nanoparticles and copper ions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-diaminobenzenethiol typically involves a three-step process starting from o-nitroaniline. The steps include:

    Nitration: o-nitroaniline is nitrated to form 4-nitro-2-nitroaniline.

    Reduction: The nitro groups are reduced to amino groups using reducing agents such as iron powder and hydrochloric acid.

    Thiol Formation:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,4-Diaminobenzenethiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Diaminobenzenethiol has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 3,4-Diaminobenzenethiol is unique due to the presence of both amino and thiol groups, which provide distinct reactivity and binding properties. This makes it particularly useful in applications involving metal ion detection and nanoparticle synthesis, where strong covalent bonding with metals is required .

Properties

IUPAC Name

3,4-diaminobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXQABNVPCVWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462182
Record name 3,4-diaminobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

655247-00-0
Record name 3,4-diaminobenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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